![molecular formula C11H24N2O3 B6236882 tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate CAS No. 848419-01-2](/img/no-structure.png)

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

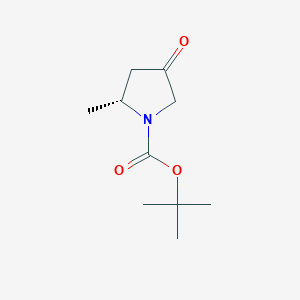

“tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate” is a chemical compound with the CAS Number: 228245-16-7 . It has a molecular weight of 190.24 . The compound is also known by its IUPAC name, tert-butyl 3-aminopropoxycarbamate . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 190.24 . It is typically stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Environmental Fate and Biodegradation

Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants, including those with tert-butyl groups, have been widely studied for their environmental presence, human exposure, and potential toxicity. These compounds, found in various environmental matrices, may exhibit endocrine-disrupting effects or even carcinogenicity. Future research directions include investigating novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation of Fuel Additives : Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater have identified microorganisms capable of utilizing ETBE as a carbon and energy source, indicating potential microbial pathways for the biodegradation of similar tert-butyl-containing compounds (Thornton et al., 2020).

Chemical Synthesis and Catalysis

- Decomposition in Cold Plasma Reactors : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shows the potential for using radio frequency plasma for converting MTBE into less harmful substances, providing a basis for environmental remediation techniques for similar tert-butyl compounds (Hsieh et al., 2011).

Environmental Science and Technology

- Adsorption for Environmental Cleanup : Studies focusing on the adsorption of MTBE highlight various adsorbents' feasibility for removing MTBE from water, indicating a potential application area for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate in environmental cleanup and water treatment (Vakili et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H315, H318, and H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

It is known that the compound is used as a protective group in organic synthesis , suggesting that its targets could be reactive functional groups in organic molecules.

Mode of Action

Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate acts as a protective group for amine functionalities in organic synthesis . The Boc group (tert-butoxycarbonyl) in the compound prevents unwanted reactions from occurring at the amine site . This allows for selective reactions to occur at other functional groups present in the molecule.

Result of Action

As a protective group in organic synthesis, its primary effect is to prevent unwanted reactions at the amine site, allowing for the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in chloroform and ethyl acetate , suggesting that its action and stability could be affected by the solvent environment. Furthermore, it should be stored in a dark place at 2-8°C to maintain its stability .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-aminopropylamine in the presence of a base to form the intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate. This intermediate is then reacted with 3-aminopropyl alcohol in the presence of a base to yield the final product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-aminopropylamine", "3-aminopropyl alcohol", "base" ], "Reaction": [ "Step 1: tert-butyl N-(chlorocarbonyl)carbamate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 2: 3-aminopropylamine is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 3: The intermediate tert-butyl N-[3-(chlorocarbonyl)propyl]carbamate is formed and is isolated by filtration or extraction.", "Step 4: The intermediate is dissolved in a suitable solvent and a base is added to the reaction mixture.", "Step 5: 3-aminopropyl alcohol is added dropwise to the reaction mixture and the reaction is allowed to proceed at room temperature for a suitable period of time.", "Step 6: The final product tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is formed and is isolated by filtration or extraction." ] } | |

Número CAS |

848419-01-2 |

Fórmula molecular |

C11H24N2O3 |

Peso molecular |

232.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.